3-Aminobenzonitrile
Overview
Description
3-Aminobenzonitrile, also known as m-aminobenzonitrile or 3-cyanoaniline, is an organic compound with the molecular formula C7H6N2. It is a derivative of benzonitrile with an amino group attached to the meta position of the benzene ring. This compound is a colorless solid that is soluble in organic solvents such as ethanol and chloroform .
Mechanism of Action
Target of Action
3-Aminobenzonitrile, also known as 3-Cyanoaniline , is an organic compound that serves as a building block in the synthesis of various organic compounds.
Mode of Action
The mode of action of this compound primarily involves its role as a chemical intermediate in the synthesis of other compounds. For instance, it has been used in the synthesis of series of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles . It was also used in the preparation of highly substituted γ-lactam analogues of a thiazolidinone follicle stimulating hormone receptor agonist .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent has been developed . The excellent catalytic performance is attributed to the combined effect of both the secondary amine and hydroxyl groups on alcohol amines with the assistance of water in the formation of carbamate . Water plays a bi-functional role of solvent and co-catalyst in this catalytic process .
Biochemical Analysis
Biochemical Properties
3-Aminobenzonitrile plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, this compound is involved in the synthesis of pyrimidine derivatives through condensation reactions with isothiocyanates . These interactions are essential for the formation of biologically active compounds that can be used in pharmaceuticals and other applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of certain genes involved in metabolic pathways . Additionally, it has been observed to impact cell signaling pathways, potentially altering cellular responses to external stimuli. These effects highlight the importance of this compound in cellular biochemistry.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, influencing their activity. For example, this compound has been shown to interact with enzymes involved in the synthesis of heterocyclic compounds, leading to enzyme activation or inhibition . These interactions can result in changes in gene expression and subsequent cellular responses, demonstrating the compound’s significant role in molecular biochemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular processes, making it a valuable tool in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of this compound can result in toxic effects, including alterations in metabolic pathways and cellular damage . These findings underscore the importance of dosage considerations in the use of this compound in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the synthesis of heterocyclic compounds, which are essential in many biological processes . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, highlighting its significance in metabolic biochemistry.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding the compound’s biochemical effects.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, contributing to its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminobenzonitrile can be synthesized through various methods. One common method involves the reaction of benzonitrile with ammonia in the presence of a catalyst. Another method includes the condensation reaction of 3-aminobenzamide with sulfoxide chloride, followed by dehydration and hydrolysis .
Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of toluene derivatives. This process involves the reaction of toluene with ammonia and oxygen in the presence of a catalyst at high temperatures. The resulting product is then purified through distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Aminobenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products:
Oxidation: Nitrobenzonitriles.
Reduction: Aminobenzylamines.
Substitution: Various substituted benzonitriles.
Scientific Research Applications
3-Aminobenzonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Properties
IUPAC Name |
3-aminobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c8-5-6-2-1-3-7(9)4-6/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXPYZHXZZCTNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176905 | |
Record name | 3-Aminobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2237-30-1 | |
Record name | 3-Aminobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2237-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002237301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminobenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7626 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Aminobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINOBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15V3CW939X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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